molecular formula C16H24N2O3 B11823846 tert-Butyl 2-(6-methoxy-5-methylpyridin-3-yl)pyrrolidine-1-carboxylate

tert-Butyl 2-(6-methoxy-5-methylpyridin-3-yl)pyrrolidine-1-carboxylate

Cat. No.: B11823846
M. Wt: 292.37 g/mol
InChI Key: XPWXTLWTYYNSTI-UHFFFAOYSA-N
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Description

tert-Butyl 2-(6-methoxy-5-methylpyridin-3-yl)pyrrolidine-1-carboxylate is a chemical compound that belongs to the class of pyrrolidine carboxylates It is characterized by the presence of a tert-butyl ester group, a methoxy-substituted pyridine ring, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-(6-methoxy-5-methylpyridin-3-yl)pyrrolidine-1-carboxylate typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Pyridine Ring: The pyridine ring is introduced through a coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a boronic acid derivative with a halogenated pyridine.

    Esterification: The tert-butyl ester group is introduced through an esterification reaction, typically using tert-butyl alcohol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Batch or Continuous Flow Reactors: These reactors are used to control reaction conditions and improve efficiency.

    Purification Techniques: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-(6-methoxy-5-methylpyridin-3-yl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The pyridine ring can be reduced to form a piperidine ring.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride can be used for reduction reactions.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

The major products formed from these reactions include hydroxylated derivatives, reduced piperidine derivatives, and substituted pyrrolidine derivatives.

Scientific Research Applications

tert-Butyl 2-(6-methoxy-5-methylpyridin-3-yl)pyrrolidine-1-carboxylate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: It is used in the development of new materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of tert-Butyl 2-(6-methoxy-5-methylpyridin-3-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 3-(2-methoxy-5-methylpyridin-3-yl)pyrrolidine-1-carboxylate
  • tert-Butyl 2-(5-methoxy-6-methylpyridin-3-yl)pyrrolidine-1-carboxylate

Uniqueness

tert-Butyl 2-(6-methoxy-5-methylpyridin-3-yl)pyrrolidine-1-carboxylate is unique due to its specific substitution pattern on the pyridine ring and the presence of both a pyrrolidine ring and a tert-butyl ester group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C16H24N2O3

Molecular Weight

292.37 g/mol

IUPAC Name

tert-butyl 2-(6-methoxy-5-methylpyridin-3-yl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C16H24N2O3/c1-11-9-12(10-17-14(11)20-5)13-7-6-8-18(13)15(19)21-16(2,3)4/h9-10,13H,6-8H2,1-5H3

InChI Key

XPWXTLWTYYNSTI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1OC)C2CCCN2C(=O)OC(C)(C)C

Origin of Product

United States

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